molecular formula C25H24N2O3 B5137875 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid

2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid

Cat. No. B5137875
M. Wt: 400.5 g/mol
InChI Key: DRLCQXIFTMOVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid, also known as BBPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBPCA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and it has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid as a tool for studying the role of cyclooxygenase (COX) enzymes in inflammation and pain. 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid has been shown to selectively inhibit the activity of COX-2, which is a key mediator of inflammation and pain. This makes 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid a valuable tool for studying the role of COX-2 in various disease states, such as arthritis and cancer.

Mechanism of Action

The mechanism of action of 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid involves the selective inhibition of COX-2. COX-2 is an enzyme that is responsible for the synthesis of prostaglandins, which are involved in inflammation and pain. 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid selectively inhibits the activity of COX-2, which reduces the production of prostaglandins and leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid has a variety of biochemical and physiological effects. In addition to its selective inhibition of COX-2, 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid has been shown to have antioxidant and anti-inflammatory properties. 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid has also been shown to have neuroprotective effects, which may be related to its ability to inhibit COX-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid in lab experiments is its selectivity for COX-2. This makes 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid a valuable tool for studying the role of COX-2 in various disease states. However, 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid has some limitations as well. For example, 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid may have off-target effects on other enzymes, which could complicate data interpretation.

Future Directions

There are a number of potential future directions for research on 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid. One area of research could involve the development of more potent and selective COX-2 inhibitors based on the structure of 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid. Another area of research could involve the use of 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid in combination with other drugs or therapies to enhance its effectiveness. Finally, future research could focus on the role of 2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid in various disease states, including arthritis, cancer, and neurodegenerative diseases.

Synthesis Methods

2'-[(4-benzyl-1-piperazinyl)carbonyl]-2-biphenylcarboxylic acid can be synthesized using a variety of methods, including the reaction of 4-benzylpiperazine with 2-biphenylcarboxylic acid, followed by the addition of a carbonyl group. This reaction can be catalyzed by a variety of reagents, including acetic anhydride, trifluoroacetic anhydride, and thionyl chloride. The resulting compound can be purified using standard chromatography techniques.

properties

IUPAC Name

2-[2-(4-benzylpiperazine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-24(27-16-14-26(15-17-27)18-19-8-2-1-3-9-19)22-12-6-4-10-20(22)21-11-5-7-13-23(21)25(29)30/h1-13H,14-18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLCQXIFTMOVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.